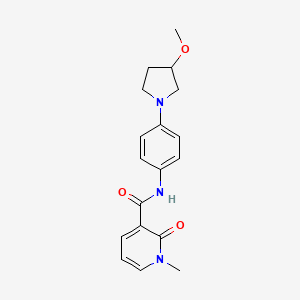

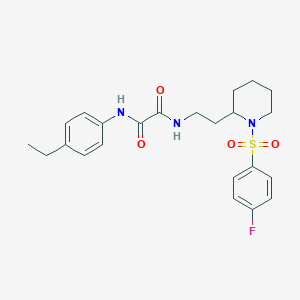

![molecular formula C31H26N4O B2520823 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline CAS No. 312734-01-3](/img/structure/B2520823.png)

2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline” is a complex organic molecule. It contains several functional groups including a methoxy group (OCH3), a pyrazole ring (a five-membered ring with two nitrogen atoms), and a quinazoline moiety (a fused two-ring system containing a benzene ring and a pyrimidine ring). The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. The presence of aromatic rings (phenyl groups and the quinazoline moiety) suggests that the molecule may be relatively flat, while the pyrazole ring could introduce some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to reactions involving cleavage of the carbon-oxygen bond . The pyrazole and quinazoline moieties could also participate in various reactions, depending on the reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the presence of polar functional groups like the methoxy group .Scientific Research Applications

Anticancer Activity

The pharmacophore hybridization approach plays a pivotal role in modern medicinal chemistry, especially in the design of anticancer agents. This compound combines the pyrazoline and 1,3,4-thiadiazole scaffolds, both of which are essential for developing potent anticancer drugs . Researchers have studied its anticancer activity in vitro using the “60 lines screening” (NCI DTP protocol). The compound’s structure was confirmed through spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and LC-MS .

Antiviral Properties

Given the compound’s structural features, it’s worth exploring its potential antiviral effects. The 1,3,4-thiadiazole moiety has been associated with antiviral activity in other compounds, making this hybrid molecule an interesting candidate for further investigation .

Anti-HIV Research

Considering the diverse applications of 1,2,3-triazole-based heterocycles, it’s worth investigating whether this compound has any anti-HIV activity. Similar structural motifs have shown promise in inhibiting HIV replication .

Tuberculosis Treatment

The 1,3,4-thiadiazole scaffold has been utilized in the development of antitubercular agents. Researchers could explore whether this compound exhibits any activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N4O/c1-21-13-18-27-26(19-21)30(24-11-7-4-8-12-24)33-31(32-27)35-29(23-9-5-3-6-10-23)20-28(34-35)22-14-16-25(36-2)17-15-22/h3-19,29H,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAANAUSEXRBRJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2520740.png)

![N-(isochroman-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2520744.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)

![Benzyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2520752.png)

![1-[4-[2-(Benzimidazol-1-ylmethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2520755.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2520756.png)

![2-Chloro-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2520762.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2520763.png)